1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione
Overview
Description
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is known for its unique structure, which includes a benzyl group attached to a tetrahydropyridazine ring
Preparation Methods
The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with maleic anhydride, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione can be compared with other similar compounds, such as:
1-Benzyl-1,2,3,6-tetrahydropyridine: This compound shares a similar core structure but lacks the dione functionality, leading to different chemical reactivity and biological properties.
1-Benzyl-1,2,3,6-tetrahydropyridazine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-benzyl-1H-pyridazine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-7-11(15)13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOUKUODPDOMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350574 | |
Record name | 2-benzyl-6-hydroxy-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-46-9 | |
Record name | 2-benzyl-6-hydroxy-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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